molecular formula C3H7NO2S B3285337 Thiazolidine 1,1-dioxide CAS No. 80143-07-3

Thiazolidine 1,1-dioxide

Cat. No.: B3285337
CAS No.: 80143-07-3
M. Wt: 121.16 g/mol
InChI Key: HEAHLTGDUHXTTO-UHFFFAOYSA-N
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Description

Thiazolidine 1,1-dioxide (CAS 80143-07-3) is a saturated, five-membered heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This scaffold is a sulfone derivative of thiazolidine, containing sulfur and nitrogen atoms within its ring, which serves as a versatile precursor and core structure in the synthesis of biologically active molecules . The physicochemical properties imparted by this five-membered heterocycle can profoundly influence the biological activity, potency, and pharmacokinetic profile of resultant drug candidates . As a key synthetic intermediate, it is highly valuable for constructing novel compounds for antimicrobial research, particularly in the development of agents to address the critical global challenge of antibiotic resistance . The thiazolidine core is a privileged structure found in various FDA-approved antibiotics and therapeutic agents, underscoring its fundamental role in pharmaceutical design . Researchers utilize this building block in multicomponent reactions and green chemistry approaches to develop new heterocyclic systems with potential anticancer, anticonvulsant, anti-inflammatory, and neuroprotective activities . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-thiazolidine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2S/c5-7(6)2-1-4-3-7/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAHLTGDUHXTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Thiazolidine 1,1 Dioxide and Its Research Relevant Derivatives

Fundamental Cyclization Strategies for Thiazolidine (B150603) 1,1-dioxide Synthesis

The construction of the core thiazolidine 1,1-dioxide ring system can be achieved through several foundational cyclization strategies. These methods often utilize readily available starting materials and proceed through key bond-forming reactions to establish the heterocyclic framework.

Routes involving α-Amino Acid Ester Hydrochlorides as Precursors

A cost-effective and straightforward synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates begins with commercially available α-amino acid ester hydrochlorides. researchgate.net This method involves the sulfonylation of the α-amino acid ester hydrochlorides with (2-chloroethyl)sulfonyl chloride, which leads to the one-pot formation of the corresponding alkyl 2-((vinylsulfonyl)amino)carboxylates. researchgate.net Subsequent intramolecular carbo-Michael reaction, mediated by a base such as sodium hydride, facilitates the cyclization to afford the target this compound derivatives. researchgate.net For vinyl sulfonamides derived from N-monosubstituted and cyclic amino acid esters, this cyclization can proceed directly. researchgate.net However, for those derived from primary amino acids, the sulfonamide nitrogen is first alkylated with reagents like methyl iodide or methoxymethyl chloride before the cyclization step. researchgate.net

One-Pot and Multi-Component Synthesis Protocols for this compound Frameworks

One-pot and multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity for the synthesis of this compound frameworks and their derivatives. nih.gov These strategies allow for the construction of complex molecules in a single synthetic operation, avoiding the isolation of intermediates. nih.gov

One notable example is the one-pot, multi-component protocol for the synthesis of triazole-containing isothiazolidine (B1259544) 1,1-dioxides. nih.govacs.org This approach pairs an aza-Michael diversification reaction with other orthogonal reactions, such as click chemistry. nih.govacs.org For instance, a core dihydroisothiazole (B14293150) 1,1-dioxide scaffold can be rapidly diversified through a one-pot click/aza-Michael protocol with an array of amines and azides to generate a library of compounds. acs.org Another variation involves a one-pot click/OACC esterification protocol. nih.govacs.org

Multi-component reactions are particularly powerful for generating molecular diversity. nih.gov Various MCRs, such as the Strecker, Ugi, Bucherer-Bergs, and Biginelli reactions, have been employed for the synthesis of thiazolidine derivatives under different conditions. nih.gov For example, a one-pot, three-component synthesis of thiazolidine-2-thiones has been reported using a primary amine, carbon disulfide, and a nitroepoxide in water at ambient temperature. nih.gov Similarly, a four-component strategy involving aldehydes, alkynes, amines, and isothiocyanates using a dual copper(I) and zinc(II) catalyst system has been developed for the synthesis of thiazolidine-2-imines. nih.gov

Advanced Synthetic Transformations for this compound Derivatization

Beyond the initial construction of the this compound ring, advanced synthetic transformations are employed to further derivatize and functionalize the scaffold. These methods introduce additional complexity and allow for the fine-tuning of molecular properties.

Ring-Closing Metathesis (RCM) in this compound Construction

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including sultam derivatives like thiazolidine 1,1-dioxides. nih.govdrughunter.com This reaction, typically catalyzed by ruthenium-based complexes, facilitates the formation of a new double bond within a molecule, leading to ring closure. drughunter.com

In the context of this compound synthesis, RCM can be utilized to construct the core heterocyclic ring from acyclic precursors. For example, a core dihydroisothiazole 1,1-dioxide scaffold can be prepared on a multi-gram scale via a 3-step sequence involving sulfonylation, RCM, and propargylation. nih.gov The RCM of allyl and vinyl sulfonamides provides access to 5-, 6-, and 7-membered sultam derivatives. nih.gov A key advantage of using vinyl sulfonamides in RCM is that the resulting sultam retains an α,β-unsaturated functionality within the ring, which can then be used for further diversification through reactions like the aza-Michael addition. nih.gov

Aza-Michael Reactions for this compound Scaffold Functionalization

The aza-Michael reaction, a type of conjugate addition, is a highly efficient method for functionalizing the this compound scaffold. nih.gov This reaction involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound or, in this case, an α,β-unsaturated sultam. nih.gov

As mentioned earlier, the dihydroisothiazole 1,1-dioxide core scaffolds generated via RCM often contain an α,β-unsaturated moiety, making them ideal substrates for aza-Michael additions. nih.gov This allows for the introduction of a wide range of amine-containing substituents, leading to the rapid generation of diverse libraries of β-amino sultams. nih.gov For example, the aza-Michael reaction of amino alcohols with a dihydroisothiazole 1,1-dioxide scaffold is a key step in the multi-gram synthesis of diversified isothiazole 1,1-dioxide libraries. nih.gov This reaction is often carried out in the presence of a base, such as DBU, and can be heated to ensure efficient conversion. nih.gov The resulting functionalized thiazolidine 1,1-dioxides can then be carried forward for further synthetic manipulations. nih.gov

Intramolecular Carbo-Michael Reaction Strategies

A cost-effective and efficient synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates has been developed utilizing an intramolecular carbo-Michael reaction. This strategy begins with commercially available α-amino acid ester hydrochlorides. The synthesis proceeds through a one-pot sulfonylation with (2-chloroethyl)sulfonyl chloride, which yields the corresponding alkyl 2-((vinylsulfonyl)amino)carboxylates.

Vinyl sulfonamides that possess an SO₂NH functionality are subsequently alkylated using either methyl iodide (MeI) or methoxymethyl chloride (MOMCl) before the cyclization step. In contrast, vinyl sulfonamides derived from N-monosubstituted and cyclic amino acid esters can be directly cyclized. The key cyclization is a NaH-mediated intramolecular carbo-Michael reaction that affords the target alkyl isothiazolidine-1,1-dioxide 3-carboxylates. For the MOM-protected compounds, a subsequent acid-promoted cleavage of the MOM-group yields the NH-unsubstituted final products. This methodology has been shown to be effective for a range of substrates, providing good to excellent yields.

EntryStarting Amino Acid EsterYield of Vinyl Sulfonamide (%)Yield of Cyclized Product (%)
1Methyl glycinate8578
2Ethyl alaninate9385
3Methyl valinate8892
4Ethyl phenylalaninate9189
5Methyl prolinate8290

Catalytic Approaches for this compound Derivatives

Catalytic methods offer an efficient route to this compound derivatives. One notable example is the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in a one-pot, multi-component protocol for constructing libraries of triazole-containing isothiazolidine 1,1-dioxides. nih.gov

This strategy employs an aza-Michael reaction for the diversification of an α,β-unsaturated sultam. The reaction involves adding a catalytic amount of DBU (10 mol %) to a solution of the starting sultam and an appropriate amino alcohol. The mixture is then heated to 60 °C for 12 hours. This process facilitates the addition of the amino alcohol to the sultam, yielding the desired isothis compound derivative. nih.gov This catalytic approach is a key step in a larger one-pot synthesis that combines it with a "click" reaction to rapidly generate a library of diverse molecules for small molecular probe discovery. nih.gov The efficiency of the catalytic aza-Michael step allows for the subsequent reactions to be carried out without the need for purification of the intermediate product. nih.gov

Synthesis in Deep Eutectic Solvents (DES) for Green Chemistry Applications

Currently, there is no specific research literature available detailing the synthesis of this compound or its direct derivatives using Deep Eutectic Solvents (DES). While DES are increasingly used as green solvents and catalysts for various heterocyclic compounds, including other thiazolidine scaffolds like thiazolidinones and thiazolidine-2,4-diones, their application to the synthesis of the 1,1-dioxide variant has not been reported. nih.govfrontiersin.orgapacsci.comresearchgate.netnih.gov

Stereoselective Synthesis of Chiral Thiazolidine 1,1-dioxides

The asymmetric synthesis of chiral isothiazolidine 1,1-dioxides is crucial for their application as mimetics of biological molecules, such as phosphotyrosine. A key achievement in this area is the first asymmetric synthesis of the (S)-1,1-dioxido-isothiazolidin-3-one ((S)-IZD), a known potent protein tyrosine phosphatase 1B (PTP1B) inhibitor. nih.gov

The cornerstone of this synthesis is the highly controlled reduction of a homochiral (R)-oxido-isothiazolidin-3-one precursor. This key reaction demonstrates excellent regiochemical and stereochemical control, affording the desired (S)-product in 82% yield and with an enantiomeric excess greater than 98%. nih.gov This method provides a reliable pathway to enantiomerically pure building blocks that are essential for the development of selective therapeutic agents. nih.gov

Stereoselective Reduction of (R)-oxido-isothiazolidin-3-one
ParameterValue
Starting Material(R)-oxido-isothiazolidin-3-one
Product(S)-1,1-dioxido-isothiazolidin-3-one
Yield82%
Enantiomeric Excess (ee)>98%

Chemical Reactivity and Mechanistic Transformations of Thiazolidine 1,1 Dioxide

Reactivity of the Thiazolidine (B150603) Ring System in 1,1-Dioxide Form

The sulfone group is the dominant factor controlling the reactivity of the heterocyclic ring. It stabilizes the ring against certain transformations while enabling others, such as fragmentation through sulfonyl group extrusion and facilitating reactions at adjacent carbon atoms.

While the thiazolidine ring in some complex molecules like penicillin derivatives can undergo ring-opening via C–S bond fission under varying pH conditions rsc.orghud.ac.ukresearchgate.net, the thiazolidine 1,1-dioxide ring is generally more stable under typical hydrolytic conditions. However, under thermal stress, the ring can undergo fragmentation.

A key example is the flash vacuum pyrolysis (FVP) of thiazolidin-2-one 1,1-dioxides. At high temperatures (e.g., 650 °C), these compounds decompose primarily through the extrusion of sulfur dioxide (SO₂), leading to the formation of an alkene and benzyl (B1604629) isocyanate. rsc.org This type of ring fragmentation represents a definitive ring-opening pathway driven by the thermodynamic stability of the extruded SO₂ molecule.

The this compound scaffold is amenable to both ring expansion and contraction, often proceeding through distinct mechanistic routes.

Ring-Expansion: Novel ring enlargement pathways have been identified for derivatives of this compound. In the pyrolysis of thiazolidin-2-one 1,1-dioxides, a minor but significant mechanistic pathway involves an initial ring expansion. rsc.org This transformation is proposed to proceed through an intermediate cyclic carbamic–sulfinic anhydride (B1165640) (a 2,1,4-oxathiazin-3-one 1-oxide), which then undergoes further reaction. rsc.org

More direct examples of ring enlargement have been documented in fused systems containing the this compound core, such as penam (B1241934) dioxides. rsc.orgrsc.org For instance, (3S,5R,6R)-3-diazoacetyl-2,2-dimethyl-6-phenoxyacetamidopenam 1,1-dioxide, upon conversion to its 3-chloroacetyl derivative and treatment with a base like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), rearranges to a nine-membered ring system, a (7R,8R)-2-isopropylidene-8-phenoxyacetamido-5-oxa-6-thia-1-azabicyclo[5.2.0]nonane-3,9-dione 6-oxide. rsc.org

Starting MaterialReagentsProductReaction Type
(3S,5R,6R)-3-chloroacetyl-2,2-dimethyl-6-phenoxyacetamidopenam 1,1-dioxideDBN(7R,8R)-2-isopropylidene-8-phenoxyacetamido-5-oxa-6-thia-1-azabicyclo[5.2.0]nonane-3,9-dione 6-oxideRing Expansion
(3S,5R,6R)-3-diazoacetyl-2,2-dimethyl-6-phenylacetamidopenam 1,1-dioxideHCl, then DBN(7R,8S)-2-isopropylidene-8-phenylacetamido-5-oxa-6-thia-1-azabicyclo[5.2.0]nonane-3,9-dione 6-oxideRing Expansion

Ring-Contraction: The primary pathway envisioned for the ring contraction of sulfones is the Ramberg-Bäcklund reaction. Although specific examples commencing with a simple this compound are not extensively documented, the mechanism is fundamentally applicable. The reaction typically involves the deprotonation of a carbon alpha to the sulfone group, followed by halogenation to install a leaving group. Subsequent treatment with a base induces an intramolecular cyclization to form a transient three-membered episulfone intermediate, which spontaneously extrudes SO₂ to yield an alkene. If applied to a this compound with appropriate substitution, this would result in the formation of a highly strained cyclopropene (B1174273) or its derivatives.

Tautomerism in the this compound system is profoundly influenced by the acidity of the protons on the carbons adjacent to the sulfone group (the α-carbons, C2 and C5). The powerful electron-withdrawing inductive effect of the sulfone moiety significantly increases the acidity of these protons compared to those in simple sulfides or even sulfoxides. stackexchange.com

This increased acidity is a critical factor in the reactivity of the scaffold. Theoretical studies on the related thiazolidinedione system have shown that S-oxidation (to a sulfoxide (B87167) or sulfone) enhances the acidity of the hydrogen at the C5 position, which can facilitate racemization through a keto-enol tautomerization mechanism. researchgate.net For the this compound ring, this heightened acidity at C2 and C5 means that under basic conditions, deprotonation can readily occur, leading to the formation of a resonance-stabilized carbanion. This carbanion exists in equilibrium with the protonated form, and its formation is the key first step for a variety of functionalization reactions on the ring. This equilibrium makes the α-carbons potent nucleophilic centers for forming new carbon-carbon bonds.

Transformations Involving the Sulfonyl (1,1-Dioxide) Group

The sulfone moiety itself is a robust functional group, but it can participate in specific transformations, primarily of a reductive nature.

Oxidative Manipulations: The sulfur atom in the 1,1-dioxide form is in a high oxidation state (+4 formal charge), making it resistant to further oxidation under standard chemical conditions. Therefore, oxidative transformations of the sulfone group itself are not a common feature of the scaffold's reactivity.

Reductive Manipulations: Conversely, reduction of the sulfone group is a viable, albeit challenging, transformation. General methods for the reduction of cyclic sulfones to the corresponding sulfides, such as using strong reducing agents like lithium aluminum hydride (LiAlH₄) or via dissolving metal reductions, are applicable to the this compound system. Such a reaction would convert the this compound back to the parent thiazolidine ring, effectively removing the activating and directing influence of the sulfone. This reductive desulfonylation can be a strategic step in a synthetic sequence where the activating properties of the sulfone are required temporarily.

Functional Group Interconversions on the this compound Scaffold

The this compound ring serves as a stable scaffold upon which other functional groups can be introduced or modified. The reactivity is primarily dictated by the nucleophilicity of the ring nitrogen and the acidity of the protons at the C5 position.

N-Functionalization: The nitrogen atom at the 3-position of the ring retains its nucleophilic character and can be readily functionalized. Similar to the well-documented chemistry of thiazolidinediones, the N-H proton can be removed by a base, and the resulting anion can react with various electrophiles. arkat-usa.org Common transformations include N-alkylation with alkyl halides and N-acylation with acyl chlorides or anhydrides, allowing for the introduction of a wide variety of substituents at the ring nitrogen.

C-Functionalization: The most significant site for carbon-carbon bond formation on the this compound scaffold is the C5 position. As established, the protons at this position are acidic due to the adjacent sulfone group. stackexchange.comresearchgate.net Treatment with a suitable base generates a nucleophilic carbanion that can be exploited in a range of synthetic transformations:

Alkylation: The C5-carbanion can react with alkyl halides in a standard Sₙ2 reaction to introduce alkyl chains.

Aldol-type Condensations: Reaction of the carbanion with aldehydes or ketones can form new C-C bonds, leading to β-hydroxy sulfone products after workup.

This ability to be selectively functionalized at different positions makes the this compound a versatile building block in synthetic chemistry.

Electrophilic and Nucleophilic Substitution Reactions

The this compound scaffold demonstrates a distinct pattern of reactivity towards electrophiles and nucleophiles, primarily governed by the electronic nature of the sulfonyl group and the atoms within the heterocyclic ring.

Electrophilic Substitution: Direct electrophilic substitution on the carbon framework of the this compound ring is generally disfavored. The electron-withdrawing sulfonyl group deactivates the adjacent methylene (B1212753) groups, making them poor nucleophiles. Consequently, reactions such as Friedel-Crafts alkylation or acylation at the ring carbons are not typically observed. Electrophilic attack is more plausible at the nitrogen atom, although the lone pair on the nitrogen is significantly delocalized by the adjacent sulfonyl group, rendering it less basic and nucleophilic than in a typical amine. However, under strongly basic conditions, deprotonation of the nitrogen can occur, allowing for subsequent reaction with electrophiles.

Nucleophilic Substitution: The this compound ring is susceptible to nucleophilic attack, particularly at the carbon atoms alpha to the sulfonyl group (C2 and C5). The strong electron-withdrawing effect of the SO2 group increases the electrophilicity of these positions. Ring-opening reactions initiated by nucleophilic attack are a common transformation for cyclic sulfones. For instance, treatment with strong nucleophiles can lead to the cleavage of a C-S bond.

Furthermore, the sulfonyl group itself can be a target for nucleophilic substitution, although this typically requires harsh reaction conditions. The sulfur atom in the sulfonyl group is highly electrophilic, but the S-C and S-N bonds are generally stable.

Research on related cyclic sulfonamides has shown that nucleophilic ring-opening can be a key reaction pathway. For instance, five-membered cyclic sulfamidates are known to undergo ring-opening by various nucleophiles with high site-selectivity. While this compound is a sulfonamide, the specific reactivity will also be influenced by the thioether linkage present in the thiazolidine ring, which is oxidized to a sulfone in this case.

Reaction TypePosition of AttackReagentsExpected Product
N-AlkylationNitrogenAlkyl halide, BaseN-alkylated this compound
Ring OpeningC2 or C5Strong nucleophile (e.g., organometallics)Acyclic sulfonamide derivative
Substitution at SulfurSulfurPotent nucleophile (under harsh conditions)Ring-opened or substituted sulfur compound

Photoreactions of this compound Complexes

The photochemical behavior of this compound and its complexes is anticipated to be dominated by transformations involving the sulfonyl group and the strained five-membered ring. The absorption of UV light can promote the molecule to an excited state, leading to bond cleavage and the formation of radical intermediates.

A primary photochemical process for sulfonyl compounds is the homolytic cleavage of the carbon-sulfur or nitrogen-sulfur bonds. In the case of this compound, irradiation could lead to the scission of one of the C-S bonds or the N-S bond.

C-S Bond Cleavage: Photolysis can induce the cleavage of a C-S bond, generating a biradical species. This intermediate can then undergo a variety of subsequent reactions, including fragmentation, rearrangement, or reaction with other molecules. For cyclic sulfones, this pathway can lead to the extrusion of sulfur dioxide and the formation of a cyclopropane (B1198618) ring or other rearranged products.

N-S Bond Cleavage: The N-S bond in the sulfonamide moiety is also susceptible to photochemical cleavage, which would result in the formation of a nitrogen-centered radical and a sulfonyl radical. These reactive intermediates can then participate in a range of radical reactions. Studies on the photochemistry of N-phenyl dibenzothiophene (B1670422) sulfoximine (B86345) have shown that S-N photocleavage can occur, releasing a phenyl nitrene. nih.gov

The specific outcome of the photoreaction will depend on various factors, including the wavelength of light used, the solvent, and the presence of other functional groups or coordinating species. The formation of complexes with metal ions or other molecules could alter the photochemical reaction pathways by modifying the electronic structure of the this compound ring or by facilitating energy transfer processes.

Photochemical ProcessBond CleavedPrimary IntermediatePotential Final Products
DesulfonylationC-SBiradicalCyclopropane derivative + SO2
Ring OpeningC-S or N-SBiradical or separate radicalsAcyclic compounds, rearranged products
FragmentationMultiple bondsVarious radical speciesSmaller molecular fragments

Pyrolytic Behavior and Thermal Stability Studies

The thermal stability of this compound is intrinsically linked to the strength of the bonds within its five-membered ring structure. The presence of the sulfonyl group significantly influences its decomposition pathways under pyrolytic conditions.

Upon heating, the most likely initial decomposition step is the extrusion of sulfur dioxide (SO2), a common thermal reaction for both cyclic and acyclic sulfones. This process is driven by the thermodynamic stability of the gaseous SO2 molecule. The concerted elimination of SO2 from a cyclic sulfone typically proceeds through a cheletropic reaction, leading to the formation of a cyclopropane ring system.

For this compound, the thermal extrusion of SO2 would be expected to yield an aziridine (B145994) derivative. The reaction would proceed through a transition state where the C-S bonds are broken, and a new C-C bond is formed.

Alternative pyrolytic pathways could involve fragmentation of the ring through other bond cleavages, leading to the formation of various smaller, volatile molecules. The specific products formed would depend on the pyrolysis temperature and conditions (e.g., presence or absence of oxygen).

Studies on the pyrolysis of similar heterocyclic sulfones provide insight into the expected behavior. For example, the thermolysis of thiirane-1,1-dioxide (ethylene sulfone) and thietane-1,1-dioxide (trimethylene sulfone) also results in the elimination of sulfur dioxide to form ethylene (B1197577) and cyclopropane, respectively.

CompoundPyrolysis Temperature (°C)Major Products
Thiirane-1,1-dioxide~200Ethylene, Sulfur dioxide
Thietane-1,1-dioxide~350Cyclopropane, Sulfur dioxide
Thiolane-1,1-dioxide (Tetrahydrothiophene-1,1-dioxide)>400Butadiene, Sulfur dioxide, Water

Based on these trends, it can be inferred that this compound will undergo thermal decomposition at elevated temperatures, with the primary decomposition pathway likely being the elimination of sulfur dioxide to form an aziridine derivative. The exact temperature at which this occurs would need to be determined experimentally through techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Derivatization Strategies and Analogue Development in Thiazolidine 1,1 Dioxide Research

Synthesis of Substituted Thiazolidine (B150603) 1,1-dioxide Derivatives

The synthesis of substituted thiazolidine 1,1-dioxide derivatives is crucial for establishing structure-activity relationships (SAR) and optimizing the pharmacological properties of lead compounds. Various synthetic methodologies have been developed to introduce substituents at different positions of the this compound ring.

One common approach involves the cyclization of appropriately substituted precursors. For instance, the reaction of substituted taurines (2-aminoethanesulfonic acids) or their esters with aldehydes and a reducing agent can yield 2-substituted thiazolidine 1,1-dioxides. N-substitution can be achieved by employing N-substituted taurine (B1682933) derivatives or by subsequent alkylation or acylation of the secondary amine within the this compound ring.

Furthermore, multicomponent reactions have proven to be an efficient strategy for the one-pot synthesis of diverse thiazolidine derivatives, which can then be oxidized to the corresponding 1,1-dioxides. These reactions offer the advantage of rapidly generating a variety of substituted scaffolds from simple starting materials.

Table 1: Selected Synthetic Methods for Substituted Thiazolidine 1,1-dioxides

Substitution PositionSynthetic StrategyKey Reagents
2-substituted Reductive amination and cyclizationSubstituted taurine ester, aldehyde, reducing agent
3-substituted (N-substituted) Cyclization of N-substituted precursorsN-substituted taurine, aldehyde
Post-cyclization modificationThis compound, alkyl halide/acyl chloride, base
4-substituted Cyclization of α-substituted taurine analoguesα-substituted-2-aminoethanesulfonic acid, aldehyde
5-substituted Ring-closing metathesis of vinyl sulfonamidesAllyl and vinyl sulfonamides, Grubbs catalyst

Creation of Chemical Libraries based on this compound Scaffolds

The construction of chemical libraries based on a core scaffold is a powerful tool in drug discovery for the high-throughput screening of biological targets. The this compound framework, with its potential for diversification at multiple positions, is well-suited for library synthesis.

Researchers have employed combinatorial and parallel synthesis techniques to generate libraries of this compound analogues. These efforts often leverage the synthetic strategies mentioned previously, allowing for the systematic variation of substituents around the core ring. The goal is to create a collection of compounds with diverse chemical and physical properties to maximize the chances of identifying hits in biological screens.

Triazole-Containing this compound Libraries

A notable advancement in the development of this compound-based chemical libraries is the incorporation of the triazole moiety. Triazoles are known to be stable, participate in hydrogen bonding, and can act as linkers to other chemical entities. The combination of the this compound scaffold with a triazole ring can lead to novel compounds with unique pharmacological profiles.

The synthesis of these hybrid libraries often utilizes "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for library synthesis. In a typical approach, a this compound core functionalized with either an azide (B81097) or an alkyne is reacted with a diverse set of corresponding alkynes or azides to generate a library of triazole-containing analogues.

One-pot, multi-component protocols have been developed to streamline the synthesis of these libraries. For example, a "click/aza-Michael" or "click/esterification" protocol allows for the rapid diversification of a core dihydroisothiazole (B14293150) 1,1-dioxide scaffold, a related sultam, to generate large libraries of triazole-containing isothiazolidine (B1259544) 1,1-dioxides, which serves as a proof-of-concept for similar strategies with the this compound core. nih.govresearchgate.net In such a strategy, a core scaffold is first subjected to a click reaction to introduce the triazole ring, followed by an orthogonal reaction like an aza-Michael addition or an esterification to introduce further diversity. nih.govresearchgate.net

Table 2: Example of a Triazole-Containing Isothis compound Library Synthesis nih.govresearchgate.net

Library SizeCore ScaffoldKey ReactionsDiversification Points
180-memberDihydroisothiazole 1,1-dioxideClick reaction (CuAAC), Aza-Michael additionArray of amines and azides
41-memberDihydroisothiazole 1,1-dioxideAza-Michael addition, Click reaction (CuAAC), EsterificationArray of amino alcohols, azides, and acids

Design and Synthesis of this compound as Bioisosteres

Bioisosterism, the replacement of a functional group within a biologically active molecule with another group having similar physical or chemical properties, is a widely used strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. The this compound moiety has been explored as a bioisostere for other important functional groups, most notably carboxylic acids.

Applications of Thiazolidine 1,1 Dioxide in Organic Synthesis and Material Sciences Research

Thiazolidine (B150603) 1,1-dioxide as a Building Block for Complex Molecular Architectures

The rigid, five-membered ring structure of thiazolidine 1,1-dioxide serves as an excellent scaffold for the synthesis of diverse and complex molecular architectures. Researchers have successfully utilized this core to generate extensive libraries of compounds with potential applications in medicinal chemistry and beyond.

A notable example is the construction of triazole-containing isothiazolidine (B1259544) 1,1-dioxide libraries. nih.govacs.orgacs.org In these studies, a core dihydroisothiazole (B14293150) 1,1-dioxide scaffold is rapidly prepared and subsequently diversified through one-pot, multi-component reactions. nih.govacs.org These reactions, such as click chemistry and aza-Michael additions, allow for the efficient introduction of a wide array of functional groups, leading to the generation of large and diverse compound libraries. nih.govacs.org

The synthesis of these libraries often begins with the creation of a core scaffold, which is then subjected to various diversification reactions. For instance, a 180-member library of triazole-containing isothiazolidine 1,1-dioxides was generated from a single core scaffold prepared on a multi-gram scale. nih.govacs.org This highlights the efficiency and scalability of using this compound as a foundational building block. The resulting libraries of complex molecules are then available for high-throughput screening to identify compounds with desired biological or material properties.

Role as Synthetic Intermediates in Multi-Step Syntheses

While the primary this compound ring itself is a key building block, its derivatives also play a crucial role as synthetic intermediates in multi-step syntheses. The inherent reactivity of the thiazolidine ring, coupled with the stability imparted by the dioxide group, allows for sequential chemical transformations to build up molecular complexity.

Thiazolidine derivatives are key components in the synthesis of many natural products and pharmaceutically active compounds. nih.gov The thiazolidine motif can be strategically introduced into a molecule and then modified in subsequent steps. For example, the synthesis of various substituted thiazolidin-2-ones from thiazolidine-2-thiones demonstrates the role of the thiazolidine core as a modifiable intermediate. This transformation allows for the introduction of different substituents at various positions on the ring, leading to a diverse range of final products with distinct properties.

Utilization as Reagents in Specific Organic Reactions

Beyond its role as a structural scaffold, specific derivatives of this compound have been developed as highly effective reagents in particular organic reactions. These tailored molecules leverage the unique electronic properties of the this compound core to facilitate specific chemical transformations.

2-Cyanoisothis compound as a Cyanation Reagent in C-H Activation

A prime example of a this compound derivative acting as a specialized reagent is 2-cyanoisothis compound. This compound has been successfully employed as an electrophilic cyanation reagent in nickel-catalyzed C-H activation reactions of arenes. This method provides a powerful tool for the direct introduction of a cyano group into aromatic systems, a transformation of significant importance in the synthesis of pharmaceuticals and agrochemicals.

The reaction utilizes a variety of directing groups to achieve high yields of the desired cyanation products. The practicality of this method has been demonstrated in the successful synthesis of the natural alkaloid menisporphine, where the introduction of the cyano group via this C-H activation strategy was a key step. This underscores the utility of 2-cyanoisothis compound as a valuable reagent in modern organic synthesis.

Potential Applications in Advanced Materials Research (excluding material properties)

The exploration of this compound and its derivatives in the realm of advanced materials is an emerging area of research. While the focus has traditionally been on its applications in organic and medicinal chemistry, the inherent properties of this heterocyclic system suggest its potential for incorporation into functional materials.

The ability to synthesize large and diverse libraries of this compound derivatives opens up possibilities for their use in the development of novel polymers and functional materials. nih.gov The introduction of polymerizable groups onto the this compound scaffold could lead to the creation of new polymers with unique structural and electronic properties. For instance, the synthesis of 1,2,3-triazole-piperazin-benzo[b] nih.govscielo.org.mxthiazine 1,1-dioxides points towards the potential for creating complex, heterocyclic systems that could be explored for applications in materials science. nih.gov

Furthermore, the structural rigidity and potential for introducing various functional groups make this compound derivatives interesting candidates for the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to tune the electronic properties of the molecule through targeted synthesis could allow for the development of materials with tailored performance characteristics. While this area is still in its early stages, the versatility of the this compound scaffold suggests a promising future in the field of advanced materials research.

Mechanistic Investigations and Computational Studies on Thiazolidine 1,1 Dioxide

Quantum Chemical Calculations (e.g., DFT) for Electronic and Structural Characterization

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as powerful tools for the in-silico characterization of molecular systems. For Thiazolidine (B150603) 1,1-dioxide and its derivatives, DFT is employed to optimize molecular geometries, calculate vibrational frequencies, and elucidate electronic properties that govern the molecule's behavior. researchgate.net Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to compute the electronic structure, providing a foundational understanding of the molecule's stability and reactivity. researchgate.net These theoretical calculations are crucial for predicting how the molecule will interact with other chemical species and for interpreting experimental results.

The stability and reactivity of Thiazolidine 1,1-dioxide can be quantified through global reactivity descriptors derived from DFT calculations. These descriptors, based on the energies of the frontier molecular orbitals, provide insight into the molecule's kinetic stability and its propensity to donate or accept electrons. Key parameters include chemical potential (μ), molecular hardness (η), and the global electrophilicity index (ω).

Chemical Potential (μ): Indicates the molecule's tendency to lose electrons.

Molecular Hardness (η): Measures resistance to change in electron distribution. A higher value suggests greater stability.

Global Electrophilicity Index (ω): Quantifies the ability of the molecule to accept electrons.

These calculations help in comparing the reactivity of different substituted this compound analogues and in predicting their behavior in chemical reactions. researchgate.net

ParameterFormulaSignificance
Chemical Potential (μ)(EHOMO + ELUMO) / 2Measures electron escaping tendency.
Molecular Hardness (η)(ELUMO - EHOMO) / 2Indicates resistance to deformation or charge transfer.
Global Electrophilicity (ω)μ2 / 2ηDescribes the propensity to accept electrons.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy and distribution of these orbitals are critical in predicting the outcome of chemical reactions.

HOMO: This orbital is associated with the molecule's ability to act as a nucleophile or electron donor. The energy of the HOMO (EHOMO) is related to the ionization potential.

LUMO: This orbital is linked to the molecule's ability to act as an electrophile or electron acceptor. The energy of the LUMO (ELUMO) is related to the electron affinity.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. sciencegate.app For this compound, FMO analysis can identify the most probable sites for nucleophilic and electrophilic attack, guiding synthetic strategies. pku.edu.cn For instance, in the aza-Michael addition reactions involving dihydroisothiazole (B14293150) 1,1-dioxide precursors, the LUMO on the electrophilic β-carbon is the primary site of attack for the incoming nucleophile. nih.gov

OrbitalRole in ReactivityAssociated Property
HOMO (Highest Occupied Molecular Orbital)Electron Donor (Nucleophile)Ionization Potential
LUMO (Lowest Unoccupied Molecular Orbital)Electron Acceptor (Electrophile)Electron Affinity
HOMO-LUMO GapIndicator of Kinetic StabilityChemical Reactivity

Molecular Dynamics (MD) Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. mdpi.com For this compound derivatives, MD simulations provide critical insights into their conformational flexibility and intermolecular interactions, which are essential for understanding their structure-function relationships. nih.govvensel.org These simulations can compute changes in a ligand-protein complex at an atomic level, assessing the stability of binding modes identified through molecular docking. nih.govnih.gov

By simulating the molecule's behavior in a solvent environment over a set period (e.g., nanoseconds), researchers can observe the puckering of the five-membered sultam ring and the rotational freedom of its substituents. mdpi.com Key analyses from MD simulations include the calculation of Root Mean Square Deviation (RMSD) to assess the stability of the molecule's conformation and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov Such studies are invaluable in drug design, where the dynamic fit of a molecule like a this compound derivative into a biological target's binding pocket determines its efficacy. vensel.orgnih.gov

Reaction Mechanism Elucidation through Computational and Experimental Kinetics

Understanding the reaction mechanisms of this compound transformations is achieved by combining computational modeling with experimental kinetics. acs.org This dual approach allows for the validation of theoretical predictions against real-world data. A key transformation involving a precursor to this scaffold is the aza-Michael reaction, where a nucleophile (an amine) adds to the activated double bond of a 2,3-dihydroisothiazole 1,1-dioxide. nih.gov Computational studies can map the entire reaction pathway, identifying intermediates and transition states, while experimental kinetics can measure reaction rates and determine the influence of various factors like catalysts and substituents. acs.orgresearchgate.net

While specific Hammett studies on this compound transformations are not extensively detailed in the reviewed literature, the methodology is a cornerstone of physical organic chemistry for elucidating reaction mechanisms. A Hammett study involves measuring the reaction rates of a series of derivatives with different substituents on an aromatic ring and correlating these rates with the substituent's Hammett constant (σ). acs.org The resulting plot of log(k/k₀) versus σ yields a reaction constant (ρ), which provides information about the charge distribution in the transition state.

For a reaction like the aza-Michael addition to a substituted aryl dihydroisothiazole 1,1-dioxide, a Hammett study could be designed to probe the electronic effects on the reaction rate. acs.org

A positive ρ value would indicate that electron-withdrawing groups accelerate the reaction, suggesting a buildup of negative charge in the transition state.

A negative ρ value would imply that electron-donating groups accelerate the reaction, suggesting a buildup of positive charge.

Such an analysis would provide quantitative insight into how substituents modulate the electrophilicity of the Michael acceptor and stabilize the transition state. acs.org

Computational chemistry provides the tools to locate and characterize the transition state (TS) structures for reactions involving this compound. acs.org Using DFT calculations, the geometry of the TS can be optimized, and its energy can be determined, which corresponds to the activation energy barrier of the reaction. acs.org Vibrational frequency calculations are performed to confirm the nature of the stationary point; a genuine transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

For the aza-Michael addition to a dihydroisothiazole 1,1-dioxide, transition state analysis would involve modeling the approach of the amine nucleophile to the electrophilic carbon. nih.gov The calculations would reveal the geometry of the forming C-N bond and the charge distribution at the energetic peak of the reaction pathway. acs.org Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the reactants and the desired product, thereby validating the proposed mechanistic pathway. acs.org

Spectroscopic Analysis in Support of Mechanistic Studies (excluding basic identification)

Spectroscopic techniques are pivotal in elucidating the intricate mechanisms of chemical reactions involving this compound and related compounds. Beyond simple structural identification, advanced spectroscopic methods provide insights into transient intermediates, reaction pathways, and the electronic and vibrational dynamics that govern these transformations.

Matrix-Isolation IR and UV-Visible Spectroscopies for Photoreaction Mechanisms

Matrix-isolation spectroscopy is a powerful technique for studying reactive species and photochemical processes. By trapping molecules in an inert gas matrix at cryogenic temperatures, their reactions can be initiated by photolysis and the resulting products and intermediates can be characterized spectroscopically.

A notable study investigated the photoreactions of molecular complexes of ozone (O₃) with thiazolidine (TAD) using matrix-isolation infrared (IR) and UV-visible spectroscopies. While this study focuses on the precursor thiazolidine, its findings on the formation of an oxidized sulfur species are highly relevant to the mechanistic understanding of this compound chemistry.

In this research, thiazolidine and ozone were co-deposited in an argon matrix. The formation of a molecular complex (O₃-TAD) was identified by the appearance of new absorption bands in the visible spectrum. Four distinct absorption bands were observed for the O₃-TAD complex, indicating a specific interaction between the two molecules.

Upon irradiation with visible light, the O₃-TAD complex underwent a photoreaction, leading to the formation of thiazolidine-1-oxide. This product was identified through its characteristic infrared absorption bands. The reaction proceeds via an intermolecular oxygen-atom transfer from ozone to the sulfur atom of thiazolidine.

The proposed mechanism involves the photoexcitation of the O₃-TAD complex, which leads to the dissociation of ozone and the transfer of an oxygen atom to the sulfur atom of thiazolidine. The stability of the resulting oxide compound in its triplet state, formed from the combination of a ground-state oxygen atom (O(³P)) and the thiazolidine molecule, is believed to drive the formation of the S-oxide rather than the N-oxide.

Table 1: Spectroscopic Data for the Photoreaction of the Ozone-Thiazolidine Complex

SpeciesSpectroscopic TechniqueKey Observations
O₃-Thiazolidine ComplexUV-Visible SpectroscopyFour absorption bands in the visible region.
Photoreaction ProductMatrix-Isolation IR SpectroscopyCharacteristic bands corresponding to Thiazolidine-1-oxide.

Electrochemical Behavior Studies

The electrochemical properties of this compound are of interest for understanding its redox chemistry, which can play a role in its reactivity and potential applications. Electrochemical studies can reveal the oxidation and reduction potentials of a molecule and provide insights into the mechanisms of electron transfer processes.

Investigation of Oxidation and Reduction Pathways

Direct experimental studies on the electrochemical behavior of this compound are not extensively reported in the literature. However, the electrochemical properties of the parent compound, thiazolidine, have been investigated and can provide a basis for understanding the potential redox pathways of its oxidized derivative.

Studies on thiazolidine have shown that it can be electrochemically oxidized. The oxidation process is influenced by the electrode material and the solvent system. For example, the oxidation of thiazolidine has been observed at both gold (Au) and platinum (Pt) electrodes.

The mechanism of thiazolidine oxidation is thought to involve its tautomeric equilibrium with an acyclic thiol form. Thiols are known to be readily oxidized at an anode to form disulfides. Therefore, the oxidation of thiazolidine likely proceeds through the oxidation of this thiol tautomer.

Table 2: Electrochemical Oxidation of Thiazolidine

ElectrodeSupporting Electrolyte/SolventObservation
Gold (Au)LiClO₄/30% MeOHHigher peak oxidation current compared to acetonitrile.
Gold (Au)LiClO₄/30% CH₃CNLower peak oxidation current compared to methanol.
Platinum (Pt)VariousOxidation is observed.

For this compound, the presence of the electron-withdrawing sulfone group (SO₂) is expected to significantly influence its electrochemical behavior. The sulfone group would make the molecule more resistant to oxidation compared to the parent thiazolidine. Conversely, the reduction of the sulfone group might be a possible electrochemical pathway under suitable conditions, although this has not been detailed in available research. Computational studies could provide theoretical insights into the oxidation and reduction potentials of this compound and help predict its electrochemical behavior in the absence of extensive experimental data.

Molecular and Biological Interaction Research of Thiazolidine 1,1 Dioxide Excluding Clinical Studies

Investigation of Molecular Targets and Binding Interactions

Thiazolidine (B150603) 1,1-dioxide and its derivatives have been the subject of numerous studies to evaluate their potential as enzyme inhibitors. Research has particularly focused on their interaction with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and neuraminidase, enzymes crucial in cancer and viral infections, respectively.

VEGFR-2 Inhibition: VEGFR-2 is a key transmembrane tyrosine kinase receptor that plays a vital role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis rsc.orgmdpi.com. Several studies have designed and synthesized thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors rsc.orgplos.org. By hybridizing the thiazolidine-2,4-dione nucleus with other effective antitumor moieties like 2-oxo-1,2-dihydroquinoline and 2-oxoindoline, researchers have created novel compounds with significant inhibitory activity against VEGFR-2 nih.gov.

In vitro kinase inhibition assays have confirmed that various synthesized derivatives exhibit potent inhibitory activity against VEGFR-2. For instance, a series of thiazolidine-2,4-diones bearing heterocyclic rings demonstrated inhibitory effects with IC₅₀ values ranging from 0.080 to 0.288 μM rsc.org. Specific derivatives, such as compound 10a (a quinoline (B57606) derivative) and compound 14c (an indoline (B122111) derivative), showed strong VEGFR-2 inhibition with IC₅₀ values of 65.16 nM and 81.46 nM, respectively, comparable to the reference drug sorafenib (B1663141) (IC₅₀ = 53.65 nM) plos.org. Another study found that compound 12b exhibited an IC₅₀ value of 84.05 nM against VEGFR-2 nih.gov. These findings highlight the potential of the thiazolidine core structure in designing potent anti-angiogenic agents targeting VEGFR-2 plos.orgnih.gov.

Neuraminidase Inhibition: Neuraminidase is a critical enzyme found on the surface of the influenza virus, facilitating the release of progeny virions from infected host cells nih.gov. Thiazolidine-4-carboxylic acid derivatives have been synthesized and evaluated for their ability to inhibit influenza A neuraminidase nih.govturkjps.org. One study reported a series of these compounds showing moderate inhibitory activity, with the most potent, compound 4f , exhibiting an IC₅₀ value of 0.14 μM nih.gov. This activity was about sevenfold less potent than oseltamivir (B103847) but established the thiazolidine ring as a viable scaffold for designing novel neuraminidase inhibitors nih.gov. Quantitative structure-activity relationship (QSAR) studies have been conducted to provide structural insights and develop predictive models for designing new thiazolidine derivatives with enhanced neuraminidase inhibitory activity turkjps.org.

Table 1: Inhibitory Activity of Thiazolidine Derivatives against VEGFR-2 and Neuraminidase
Compound/Derivative SeriesTarget EnzymeInhibitory Concentration (IC₅₀)Reference CompoundReference IC₅₀
Compound 10a (quinoline derivative)VEGFR-265.16 nMSorafenib53.65 nM plos.org
Compound 14c (indoline derivative)VEGFR-281.46 nMSorafenib53.65 nM plos.org
Compound 12bVEGFR-284.05 nMSorafenib53.65 nM nih.gov
Compound 5gVEGFR-20.080 µMSorafenib0.084 µM rsc.org
Compound 4fInfluenza A Neuraminidase0.14 µMOseltamivirNot specified in source nih.gov

The biological activity of thiazolidine derivatives extends beyond simple enzyme inhibition to the modulation of various enzyme and receptor functions. A primary mechanism of action for the thiazolidinedione (TZD) class is the activation of peroxisome proliferator-activated receptors (PPARs), specifically PPAR-gamma (PPARγ) wikipedia.orgtg.org.aunih.gov.

TZDs are insulin (B600854) sensitizers that act as agonists for PPARγ, a nuclear receptor highly expressed in adipose tissue tg.org.aunih.gov. Upon activation by a TZD, the receptor forms a complex with the retinoid X receptor (RXR), which then binds to DNA and alters the transcription of numerous genes involved in glucose and lipid metabolism wikipedia.orgnih.gov. This modulation leads to an increase in fatty acid storage in adipocytes, which in turn makes other cells more reliant on glucose for energy, thereby improving insulin sensitivity wikipedia.orgtg.org.au.

Beyond PPARγ, thiazolidine-based compounds have been shown to interact with a range of other enzymes. Kinetic studies have identified thiazolidine derivatives as low-micromolar to submicromolar inhibitors of human carbonic anhydrase isoforms I and II tandfonline.comtandfonline.com. Other research has demonstrated that novel TZD derivatives can inhibit key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase, as well as aldose reductase, which is implicated in diabetic complications mdpi.com. Furthermore, certain thiazolidine derivatives have shown inhibitory activity against 3C-like protease, a key enzyme in viral replication researchgate.net. The ability of these compounds to modulate such a diverse array of enzymes underscores their broad therapeutic potential nih.gov.

Cellular and Mechanistic Biological Investigations (excluding direct human effects)

Thiazolidinedione derivatives have demonstrated significant inhibitory effects on the growth of various cancer cell lines, including oral squamous cell carcinoma, adrenocortical carcinoma, liver, breast, colon, and endometrial cancer cells bilkent.edu.trnih.govnih.gov. The mechanisms underlying this anti-proliferative activity are multifaceted and involve the regulation of the cell cycle.

Studies on the human adrenocortical cancer cell line H295R showed that TZDs like rosiglitazone (B1679542) and pioglitazone (B448) inhibited cell proliferation in a dose-dependent manner nih.gov. Mechanistically, these compounds induced cell cycle arrest by increasing the number of cells in the G₀/G₁ phase and decreasing the number in the S phase nih.gov. This effect was associated with an increased expression of the cell cycle inhibitors p21 and p27, along with a reduced expression of cyclin D1 nih.gov. Interestingly, some research suggests that the anti-proliferative effect of TZDs on certain cancer cells, such as oral squamous cell carcinoma, can occur independently of PPARγ activation, indicating alternative pathways of action nih.gov. A specific thiazolidine compound, ALC67, showed potent cytotoxic activity against liver, breast, colon, and endometrial cancer cell lines with an IC₅₀ of approximately 5 μM bilkent.edu.trnih.gov.

Table 2: Cytotoxic Activity of Thiazolidine Derivatives in Cancer Cell Lines
CompoundCell LineActivityIC₅₀ Value
ALC67Liver, Breast, Colon, Endometrial CancerCytotoxicity~5 µM bilkent.edu.trnih.gov
RosiglitazoneAdrenocortical Carcinoma (H295R)Inhibition of Proliferation~20 µM (reduced thymidine (B127349) incorporation by ~60%) nih.gov
PioglitazoneAdrenocortical Carcinoma (H295R)Inhibition of Proliferation~20 µM (reduced thymidine incorporation by ~60%) nih.gov
Compound 14aColon Cancer (Caco-2)Antiproliferative1.5 µM plos.org
Compound 14aLiver Cancer (HepG2)Antiproliferative31.5 µM plos.org

In addition to inhibiting cell growth, a key mechanism of the anticancer activity of thiazolidine compounds is the induction of apoptosis, or programmed cell death rsc.org. Apoptosis is a regulated process that eliminates damaged or malignant cells and is a primary target for cancer therapeutic strategies bilkent.edu.tr.

Research has shown that certain thiazolidine derivatives are potent inducers of apoptosis in various cancer cell lines bilkent.edu.trresearchgate.net. One study demonstrated that the cytotoxic effect of the thiazolidine compound ALC67 was due to the activation of the caspase-9-dependent apoptotic pathway bilkent.edu.trnih.gov. This pathway is part of the intrinsic, or mitochondrial, route of apoptosis and is independent of external death receptors bilkent.edu.trnih.gov. The induction of apoptosis by ALC67 was confirmed by observations of condensed nuclei and the release of cytochrome c from the mitochondria into the cytoplasm, which are characteristic hallmarks of apoptosis bilkent.edu.tr. Other studies have also linked the effects of glitazones to the inhibition of the mitochondrial apoptotic signaling pathway, further supporting the role of mitochondria in the pro-apoptotic action of these compounds mdpi.com.

Thiazolidine derivatives exert significant influence over key intracellular signaling pathways involved in inflammation and oxidative stress, notably the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and the inducible nitric oxide synthase (iNOS) system.

NF-κB Pathway: The NF-κB transcription factor is a central regulator of inflammatory responses umsha.ac.ir. In an inactive state, NF-κB is held in the cytoplasm, but upon stimulation by factors like high glucose or bacterial lipopolysaccharide (LPS), it moves to the nucleus to promote the expression of pro-inflammatory genes, including ICAM-1 physiology.orgnih.gov. Several studies have shown that thiazolidinediones exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway physiology.orgnih.govtums.ac.ir. For example, pioglitazone was found to reduce renal NF-κB activity in diabetic rats and suppress high-glucose-induced NF-κB activation in cultured glomerular endothelial cells nih.gov. This inhibition of NF-κB leads to the downregulation of inflammatory mediators and is considered a key aspect of the compound's therapeutic effects nih.govnih.gov. The inhibitory effect of a thiazolidinone derivative on NF-κB expression has been demonstrated at both the mRNA and protein levels in macrophage cell lines umsha.ac.irresearchgate.net.

iNOS Pathway: Inducible nitric oxide synthase (iNOS) is an enzyme that produces large quantities of nitric oxide (NO), a molecule that can contribute to oxidative stress and inflammation when overproduced nih.govnih.gov. Thiazolidinediones have been shown to attenuate iNOS levels and activity. In an insulin-resistant rat model, treatment with rosiglitazone almost completely attenuated increased iNOS protein levels in the liver and dramatically decreased iNOS-derived lipid radical formation nih.govnih.gov. This suggests a novel mechanism whereby TZDs can reduce oxidative stress by inhibiting the iNOS pathway nih.govnih.gov. Similarly, in LPS-stimulated macrophage cells, novel thiazolidinone derivatives significantly suppressed the expression of iNOS at both the mRNA and protein levels, contributing to their anti-inflammatory profile tums.ac.ir.

Modulation of Cellular Phenotypes (e.g., macrophage polarization)

Thiazolidine derivatives have been shown to modulate the cellular phenotype of macrophages, key cells in the immune system that can adopt different functional states, often simplified as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. The balance between these states is crucial in inflammation and tissue repair.

Research indicates that certain thiazolidinedione derivatives can influence this balance. For instance, one study demonstrated that a specific thiazolidinedione derivative (TZD-OCH2CH3) significantly suppressed the production of nitric oxide (NO) and the expression of cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells. nih.gov LPS is a potent inducer of the M1 phenotype, and the inhibition of these pro-inflammatory markers suggests a shift away from the M1 state, thereby modulating the macrophage phenotype towards a less inflammatory response. nih.gov

Conversely, other studies have revealed a more complex role for thiazolidinediones. Some thiazolidinedione peroxisome proliferator-activated receptor-gamma (PPARγ) ligands have been found to exhibit pro-inflammatory activities in human macrophages. nih.gov This effect was found to be independent of PPARγ and was instead mediated through the activation of PPARδ, a different receptor subtype that acts as a positive regulator of inflammatory responses in macrophages. nih.gov This suggests that different derivatives of the thiazolidine core can have opposing effects on macrophage polarization depending on their specific structure and the signaling pathways they engage. These findings highlight that thiazolidinediones can exhibit both pro- and anti-inflammatory activities, thereby actively modulating macrophage cellular phenotypes. nih.gov

Antioxidant Mechanisms and Scavenging Activity against Reactive Oxygen Species

The thiazolidine scaffold is a core component of various derivatives that exhibit significant antioxidant activity by scavenging reactive oxygen species (ROS). researchgate.net ROS, such as superoxide (B77818) radicals and hydrogen peroxide, are byproducts of normal metabolism that can cause cellular damage, a condition known as oxidative stress. mdpi.com Antioxidants mitigate this damage by neutralizing these reactive molecules.

The antioxidant mechanism of thiazolidine derivatives is often attributed to their ability to donate a hydrogen atom or an electron to a free radical, thus stabilizing it. nih.gov The effectiveness of these compounds is highly dependent on their chemical structure, particularly the substituents attached to the thiazolidine ring. nih.gov

For example, studies on thiazolidin-4-one derivatives have shown that incorporating phenolic fragments, which are known for their antioxidant properties, can significantly enhance radical scavenging activity. mdpi.com In one study, derivatives containing a 2,6-di-tert-butylphenol (B90309) fragment demonstrated the highest antioxidant activity in tests measuring radical cation scavenging and ferric reducing capacity. mdpi.com Another study found that a compound with a (furan-2-ylmethyl)imino substituent was a highly potent antioxidant, with an IC50 value of 9.18 µg/mL, which was more active than the standard antioxidant, ascorbic acid (IC50 = 40 µg/mL). nih.gov Conversely, the presence of electron-withdrawing groups like NO2 and Cl on an attached benzene (B151609) ring was found to decrease antioxidant activity. nih.gov

The antioxidant properties of these compounds have been evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical cation scavenging assay. mdpi.comnih.gov

Antioxidant Activity of Selected Thiazolidin-4-one Derivatives
Compound/DerivativeKey SubstituentAssayActivity (IC50 µg/mL)Reference
Compound 6(Furan-2-ylmethyl)iminoDPPH9.18 nih.gov
Compound 5c, 5d, 5i, 5r, 5sVarious aryl/heteroaryl groupsDPPH12.67–18.02 nih.gov
Compound 5mBenzene ring with NO2 and ClDPPH32.43 nih.gov
Ascorbic Acid (Standard)-DPPH40 nih.gov

Interaction with Biomolecules

The thiazolidine ring can directly interact with biological molecules, a key aspect of its pharmacological activity. Research has shown that thiazolidine compounds can chemically react with biomolecules that contain nucleophilic cysteine residues. nih.gov

A significant example of this interaction is the reaction of thiazolidine with glutathione, a critical intracellular antioxidant. nih.gov Glutathione contains a cysteine residue with a reactive thiol group, making it a target for thiazolidine. This interaction underscores the role of the thiazolidine structure in modulating cellular redox states.

Furthermore, the thiazolidine ring has been demonstrated to interact with specific proteins. Studies have shown that thiazolidine causes sustained activation of the TRPA1 ion channel, a protein involved in pain and inflammation signaling. nih.gov This activation is dependent on the chemical reactivity of the thiazolidine ring. Mutagenesis studies have confirmed that nucleophilic cysteine residues within the TRPA1 protein are essential for this interaction, indicating a direct chemical reaction between the thiazolidine compound and the protein's cysteine residues. This thioreactive mechanism highlights a direct mode of action by which thiazolidine compounds can exert their biological effects. nih.gov The formation of these thiazolidine derivatives with α-thiolamines like cysteine can be irreversible. researchgate.net

Structure-Activity Relationship (SAR) Studies for Molecular Interactions

For 4-thiazolidinone (B1220212) derivatives, SAR studies have provided valuable insights. For instance, in the development of inhibitors for human dihydroorotate (B8406146) dehydrogenase (hDHODH), it was found that the 4-thiazolidinone scaffold itself was critical. Replacing it with a similar six-membered ring (1,3-thiazin-4-one) or removing the carbonyl group at position 4 led to a dramatic decrease in inhibitory activity. nih.gov This suggests that the specific geometry and electronic properties of the 4-thiazolidinone ring are necessary for binding to the target enzyme, likely through the formation of hydrogen bonds. nih.gov

The nature of the substituents at various positions on the ring also plays a defining role. For antimicrobial activity, electronic factors are significant; the presence of electron-withdrawing groups on attached aryl rings often enhances potency. researchgate.net Conversely, electron-releasing groups tend to decrease activity. researchgate.net Steric factors, such as the size and shape of substituents, also influence activity, as they can affect how the molecule fits into the binding pocket of a target protein. stmjournals.in

Impact of Substituents on Biological Activities at a Molecular Level

The specific substituents on the thiazolidine ring have a profound impact on the biological activities of the resulting derivatives at a molecular level. By systematically altering these substituents, researchers can fine-tune the potency and selectivity of these compounds.

Key findings from various studies illustrate the importance of substituent effects:

Position 2: Substitutions at this position can significantly alter activity. For example, a cyano group was found to be favorable for hDHODH inhibitory activity. nih.gov

Position 3: The nature of the group at the nitrogen atom is important. In one study, compounds with a 4-hydroxyphenyl substituent or a carboxylic acid residue at this position were the most active against certain cancer cell lines. nih.gov

Position 5: Modifications at this position, often an arylidene group, are common. The substituents on the aryl ring are critical.

For antiparasitic activity, ortho-positioned lipophilic substituents on a phenyl ring were found to be beneficial. A derivative with chlorine atoms at both the 3 and 4 positions of the phenyl ring showed the best activity profile. nih.gov

For hDHODH inhibition, hydrophobic substitutions at the para- or meta-positions of the phenyl group were favorable for improving activity, while hydrophilic groups like a carboxylic acid (-COOH) were disfavored at this site. nih.gov

In another study, a compound with a 4-methyl on the benzylidene group showed weaker anti-proliferative effects compared to a compound with a 3-chloro substituent, indicating that an electron-withdrawing group at the meta position enhanced activity. tandfonline.com

Impact of Substituents on the Biological Activity of Thiazolidinone Derivatives
Activity TypeFavorable Substituents/PositionsUnfavorable Substituents/PositionsReference
hDHODH Inhibition- 4-thiazolidinone core
  • Cyano group at R1
  • Hydrophobic groups (e.g., bromo) at para/meta position of phenyl ring
  • - 1,3-thiazin-4-one core
  • Hydrophilic groups (e.g., -COOH) on phenyl ring
  • nih.gov
    Antiparasitic- Ortho-positioned lipophilic groups
  • Chlorine at positions 3 and 4 of phenyl ring
  • - Not specified nih.gov
    Antimicrobial- Electron-withdrawing groups (e.g., NO2)- Electron-releasing groups researchgate.net
    Anticancer- 3-chloro on benzylidene group
  • 4-hydroxyphenyl or carboxylic acid at position 3
  • - 4-methyl on benzylidene group nih.govtandfonline.com

    Analytical Research Methodologies for Thiazolidine 1,1 Dioxide Focus on Research, Not Qa/qc

    Chromatographic Techniques for Separation and Characterization of Reaction Products

    Chromatography is a fundamental biophysical technique used to separate, identify, and purify components from a mixture for both qualitative and quantitative analysis. nih.gov In the context of Thiazolidine (B150603) 1,1-dioxide research, chromatographic methods are indispensable for isolating the target compound from reaction mixtures and characterizing its purity and structure. The separation is based on the differential partitioning of molecules between a stationary phase and a mobile phase. nih.gov Several chromatographic techniques are applicable, each leveraging different molecular characteristics.

    High-Performance Liquid Chromatography (HPLC): This technique is a cornerstone for the analysis of many biologically active molecules, including derivatives of the thiazolidine scaffold. nih.gov HPLC utilizes high pressure to pass a liquid mobile phase through a column packed with a solid stationary phase. nih.gov Its high resolution and speed make it ideal for separating complex mixtures of reaction products. For Thiazolidine 1,1-dioxide and its derivatives, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water. nih.gov Detection is often achieved using UV spectroscopy, as the thiazolidine ring system may possess a chromophore, or through mass spectrometry (LC-MS) for more sensitive and specific identification. nih.gov

    Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method often used to monitor the progress of a reaction and for preliminary separation of products. nih.gov A solid adsorbent like silica gel or alumina is coated onto a flat plate, which acts as the stationary phase. nih.gov The solvent, or mobile phase, moves up the plate by capillary action, separating the components of the applied mixture based on their polarity. nih.gov The separated spots can be visualized under UV light or by staining.

    Column Chromatography: This is a preparative technique used to purify larger quantities of compounds. nih.gov Similar to TLC, it typically uses a solid stationary phase like silica gel or alumina packed into a glass column. nih.gov The reaction mixture is loaded onto the top of the column, and a solvent (eluent) is passed through, carrying the components down at different rates depending on their affinity for the stationary phase, thus achieving separation. nih.gov

    Ion-Exchange Chromatography: This method is particularly useful if this compound or its reaction byproducts are ionic. wikipedia.org The stationary phase is a resin that has charged functional groups on its surface. wikipedia.org These charged groups can reversibly bind oppositely charged ions from the sample solution, allowing for the separation of molecules based on their charge. wikipedia.org

    Table 1: Comparison of Chromatographic Techniques for this compound Analysis

    Technique Principle Typical Application Advantages Limitations
    HPLC Partitioning between a liquid mobile phase and a solid stationary phase under high pressure. nih.gov Quantitative analysis, purity determination, and purification of reaction products. High resolution, high speed, sensitive, and suitable for automation. nih.gov Higher cost, more complex instrumentation.
    TLC Partitioning between a liquid mobile phase and a solid stationary phase on a plate. nih.gov Reaction monitoring, rapid screening of fractions, and preliminary purity checks. Simple, fast, inexpensive, and requires small sample volumes. nih.gov Lower resolution and not suitable for quantitative analysis without specialized equipment.
    Column Chromatography Adsorption/partitioning on a solid stationary phase packed in a column. nih.gov Preparative purification of compounds from grams to kilograms. Can handle large sample quantities and is relatively inexpensive. Time-consuming, lower resolution than HPLC, and can use large volumes of solvent.
    Ion-Exchange Chromatography Reversible binding of ions to a charged stationary phase. wikipedia.org Separation of charged molecules and purification of ionic reaction products. High capacity and high selectivity for charged molecules. wikipedia.org Limited to charged analytes and requires buffer systems.

    Electrochemical Sensing Methods for Research Applications

    Electrochemical sensors offer a sensitive, specific, and often rapid method for the detection and quantification of various analytes, including those with a thiazolidine core. mdpi.com These sensors work by measuring the electrical response (such as current or potential) resulting from an electrochemical reaction between the target analyte and an electrode surface. mdpi.com For research involving this compound, these methods can be used to study its electrochemical properties and develop quantitative analytical techniques.

    Voltammetric Techniques: Voltammetry involves applying a varying potential to an electrode and measuring the resulting current. Techniques like cyclic voltammetry (CV), linear sweep voltammetry (LSV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are used to study the oxidation and reduction behavior of electroactive species. researchgate.net The oxidation of a thiazolidine derivative at a glassy carbon electrode has been shown to be an irreversible, diffusion-controlled process that is dependent on pH. researchgate.net Such studies are crucial for understanding the redox properties of this compound and for optimizing conditions for its quantitative determination.

    Chronoamperometric Sensors: In chronoamperometry, a constant potential is applied to the electrode, and the current is measured as a function of time. A flow-through chronoamperometric sensor using a gold electrode has been developed for the determination of thiazolidine. semanticscholar.org This system demonstrated a linear concentration range from 0.05 to 16 mg L-1, indicating its potential for quantifying low levels of this compound in research samples. semanticscholar.org

    Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique that measures the impedance of a system over a range of frequencies. It has been used to quantitatively determine pioglitazone (B448), a thiazolidine-2,4-dione derivative, using a silver electrode. researchgate.net An increase in the concentration of the analyte leads to an increase in the electron-transfer resistance, which can be measured and correlated to the concentration. researchgate.net This method is nondestructive and can offer a wide dynamic range for detection. researchgate.net

    Table 2: Electrochemical Methods for Thiazolidine Derivative Analysis

    Method Principle Research Application Key Findings/Parameters
    Voltammetry (e.g., CV, DPV) Measurement of current as a function of applied potential. researchgate.net Investigating redox behavior; quantitative analysis. Oxidation of rosiglitazone (B1679542) was found to be irreversible and diffusion-controlled on a glassy carbon electrode. researchgate.net
    Chronoamperometry Measurement of current at a constant potential over time. semanticscholar.org Quantitative determination in flow-through systems. A gold electrode sensor for thiazolidine showed a linear range of 0.05-16 mg L-1 with a quantification limit of 1 ng. semanticscholar.org
    Electrochemical Impedance Spectroscopy (EIS) Measurement of impedance as a function of frequency. researchgate.net Nondestructive quantitative determination. Used to quantify pioglitazone with a silver electrode by measuring changes in electron-transfer resistance. researchgate.net

    Derivatization Strategies for Enhanced Analytical Detection in Research

    Chemical derivatization is a technique used to convert an analyte into a product that has properties more suitable for a given analytical method. nih.govdntb.gov.ua In the context of analyzing this compound, derivatization can be employed to improve chromatographic separation, increase detection sensitivity, or enhance selectivity, particularly for techniques like HPLC and gas chromatography (GC). nih.govxjtu.edu.cn

    Rationale for Derivatization:

    Introduction of a Chromophore or Fluorophore: If this compound lacks a strong UV-absorbing chromophore or a fluorescent group, derivatization can introduce one, significantly enhancing its detectability by UV or fluorescence detectors in HPLC.

    Improved Chromatographic Properties: Derivatization can alter the polarity and volatility of the analyte, leading to better peak shape, resolution, and retention times in both HPLC and GC.

    Enhanced Mass Spectrometric Ionization: By adding a readily ionizable group, derivatization can improve the response in mass spectrometry (MS) detection.

    Pre-column Derivatization for HPLC: This is a common strategy where the derivatization reaction is performed before the sample is injected into the HPLC system. For example, a method for determining the enantiomeric purity of thiazolidine-2-carboxylic acid involved pre-column derivatization with aniline. researchgate.net This reaction formed diastereomeric derivatives that could be separated on a chiral stationary phase column, allowing for the quantification of each enantiomer. researchgate.net The reaction product was detectable by UV at 254 nm. researchgate.net

    Derivatization for GC-MS: For analysis by gas chromatography, which requires volatile and thermally stable compounds, derivatization is often necessary for polar molecules containing functional groups like -NH or -SO₂NH-. Chloroformate derivatization has been used for the determination of thiazolidine-4-carboxylates in urine by GC-MS, demonstrating the utility of this approach for converting non-volatile thiazolidine derivatives into species suitable for GC analysis. semanticscholar.org

    Table 3: Derivatization Strategies for Thiazolidine-Related Compounds

    Strategy Reagent Example Analyte Functional Group Analytical Technique Purpose
    Amide Formation Aniline researchgate.net Carboxylic acid HPLC researchgate.net Enables chiral separation and UV detection. researchgate.net
    Esterification/Acylation Chloroformates semanticscholar.org Carboxylic acid, Amine GC-MS semanticscholar.org Increases volatility and thermal stability for GC analysis.
    Sulfonic Ester Formation 2-(2-(anthracen-10-yl)-1H-phenanthro[9,10-d]imidazole-1-yl)ethyl 4-methylbenzenesulfonate (APIETS) nih.gov Carboxylic acid HPLC Introduces a fluorescent tag for enhanced sensitivity. nih.gov

    Table 4: List of Mentioned Compounds

    Compound Name
    This compound
    Thiazolidine
    Thiazolidinediones
    Thiazolidine-4-one
    Methanol
    Acetonitrile
    Aniline
    Thiazolidine-2-carboxylic acid
    Chloroformates
    Thiazolidine-4-carboxylates
    Pioglitazone
    Rosiglitazone

    Future Research Directions and Challenges in Thiazolidine 1,1 Dioxide Chemistry

    Development of Novel and Sustainable Synthetic Routes

    A primary challenge and a significant area for future research is the development of efficient, cost-effective, and environmentally benign methods for synthesizing the thiazolidine (B150603) 1,1-dioxide core. Current methods often rely on the post-synthetic oxidation of a pre-formed thiazolidine ring, which can sometimes lack selectivity and require harsh reagents.

    Future research will likely focus on the following areas:

    Direct Synthesis from Acyclic Precursors: Designing novel cyclization strategies that construct the oxidized ring in a single step from readily available starting materials. This could involve innovative uses of bifunctional reagents or novel catalytic systems.

    Green Chemistry Approaches: There is a growing need to replace hazardous solvents and reagents with greener alternatives. rjpn.org Future methodologies may employ microwave-assisted synthesis, which can reduce reaction times and increase yields, or utilize eco-friendly solvents like water or ethanol. nih.govfrontiersin.org The development of catalytic systems, perhaps using earth-abundant metals or organocatalysts, will be crucial for sustainable production. nih.gov

    Stereoselective Synthesis: Many potential applications of thiazolidine 1,1-dioxides, particularly in medicine, will require enantiomerically pure compounds. A significant challenge is to develop asymmetric synthetic routes that can control the stereochemistry of substituents on the ring.

    Synthetic StrategyPotential AdvantagesKey Challenges
    Direct Cyclization High atom economy, fewer synthetic steps.Identification of suitable precursors and catalysts.
    Green Solvents/Catalysts Reduced environmental impact, lower cost. nih.govCatalyst stability and efficiency in green solvents.
    Microwave-Assisted Synthesis Shorter reaction times, potentially higher yields. mdpi.comScalability and control of reaction conditions.
    Asymmetric Synthesis Access to enantiomerically pure compounds for biological testing.Development of effective chiral catalysts or auxiliaries.

    Exploration of New Reactivity Modes and Transformations

    The chemical behavior of the thiazolidine 1,1-dioxide ring is ripe for exploration. The sulfone group activates the adjacent methylene (B1212753) protons, creating opportunities for a variety of chemical transformations that are not readily accessible with simple thiazolidines.

    Future research is expected to investigate:

    Functionalization of the Ring: Developing methods to selectively introduce substituents at various positions on the heterocyclic core. This includes exploring reactions at the nitrogen atom and the carbon atoms alpha to the sulfone group.

    Ring-Opening Reactions: Investigating conditions that lead to the controlled cleavage of the ring to generate novel acyclic sulfonamides, which may themselves have interesting properties.

    Domino and Cascade Reactions: Designing multi-step reactions that proceed in a single pot to rapidly build molecular complexity from the this compound scaffold. nih.gov This approach is highly efficient and aligns with the principles of green chemistry.

    Use as a Chiral Auxiliary: The rigid, well-defined structure of substituted thiazolidine 1,1-dioxides could be exploited in asymmetric synthesis, where the ring acts as a temporary chiral controller to guide the stereochemical outcome of a reaction.

    Advanced Computational Modeling for Predictive Design

    Computer-aided drug design (CADD) and computational chemistry are powerful tools that can accelerate the discovery and optimization of novel compounds. nih.gov For thiazolidine 1,1-dioxides, these methods can provide invaluable insights into their properties and interactions, guiding synthetic efforts and reducing the need for extensive empirical screening.

    Key areas for future computational research include:

    Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to correlate the structural features of this compound derivatives with their biological activity. mdpi.com These models can predict the potency of new, unsynthesized compounds.

    Molecular Docking and Dynamics: Using molecular docking to predict how these molecules bind to biological targets like enzymes and receptors. ijpsnonline.comresearchgate.net Molecular dynamics simulations can then be used to understand the stability and conformational changes of the ligand-receptor complex over time.

    ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the design process. mdpi.com

    Density Functional Theory (DFT) Calculations: Employing DFT to understand the electronic structure, stability, and reactivity of the this compound scaffold, which can help in designing new reactions. mdpi.com

    Computational MethodApplication in this compound ResearchDesired Outcome
    QSAR Correlate structure with biological activity. mdpi.comPredictive models for designing more potent compounds.
    Molecular Docking Predict binding modes with biological targets. nih.govIdentification of key intermolecular interactions.
    Molecular Dynamics Simulate the dynamic behavior of ligand-receptor complexes.Understanding of binding stability and conformational flexibility.
    ADMET Prediction In silico assessment of pharmacokinetic properties.Early identification of drug-like candidates.

    Identification of Undiscovered Molecular Interaction Mechanisms

    While the parent thiazolidine and its dione derivatives are well-known for interacting with targets like the peroxisome proliferator-activated receptor-gamma (PPARγ), the specific interaction mechanisms of the 1,1-dioxide variant are largely unknown. researchgate.nettg.org.aunih.gov The sulfone group is a strong hydrogen bond acceptor and can participate in unique dipole-dipole interactions, suggesting that it may bind to biological targets in a manner distinct from its non-oxidized counterparts.

    Future research should focus on:

    Target Identification: Screening libraries of this compound derivatives against a wide range of biological targets to identify novel activities.

    Biophysical Studies: Using techniques such as X-ray crystallography and NMR spectroscopy to obtain high-resolution structural information on how these molecules bind to their targets. This will reveal the precise atomic-level interactions.

    Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular studies will be necessary to elucidate the full mechanism by which the compound exerts its biological effect. encyclopedia.pub

    Comparative Studies: Directly comparing the binding affinity and mode of interaction of thiazolidine 1,1-dioxides with their corresponding thiazolidine or thiazolidine-1-oxide analogues to precisely determine the role of the sulfone group in molecular recognition.

    Integration of this compound in Multi-Component Systems for Specific Research Objectives

    Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. nih.gov Integrating the this compound scaffold into MCRs is a promising strategy for rapidly generating large and diverse libraries of complex molecules.

    Future directions in this area include:

    Developing Novel MCRs: Designing new MCRs where a this compound derivative serves as a key building block. This will require a deep understanding of the scaffold's reactivity.

    Library Synthesis for High-Throughput Screening: Utilizing MCRs to synthesize extensive libraries of compounds for screening against various diseases. nih.gov The efficiency of MCRs makes this a highly attractive approach for discovering new drug leads. mdpi.com

    Synthesis of Functional Materials: Exploring the use of MCRs to create polymers or other materials incorporating the this compound unit, which may impart useful properties such as altered polarity, thermal stability, or specific binding capabilities.

    The exploration of this compound chemistry is an exciting and growing field. Overcoming the challenges in its synthesis and reactivity, and leveraging modern computational and biological techniques, will be key to unlocking the full potential of this versatile heterocyclic scaffold.

    Q & A

    Q. What are the common synthetic routes to prepare thiazolidine 1,1-dioxide and its derivatives?

    this compound derivatives are typically synthesized via radical-initiated reactions or tandem addition sequences. For example, chlorosulfonyl isocyanate reacts with olefins under radical conditions to form the core structure . Another approach involves a tandem SN/Michael addition using methanesulfonanilides and allyl bromides . The use of tungsten acid (WO₃·H₂O) and hydrogen peroxide for selective oxidation of thietane derivatives has also been reported, yielding this compound with high efficiency .

    Q. How can spectroscopic techniques confirm the structural identity of this compound derivatives?

    Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H} and 13C^{13}\text{C} NMR, is critical for verifying ring substitution patterns and stereochemistry. For instance, in 4-allyl-6-chloro derivatives, NMR data confirm the positions of substituents and ring saturation . Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups, such as sulfone (-SO₂) vibrations .

    Q. What experimental protocols ensure reproducibility in synthesizing this compound derivatives?

    Detailed documentation of reaction conditions (e.g., temperature, solvent, catalysts) and characterization data (e.g., melting points, spectral profiles) is essential. For example, the synthesis of 3-chlorothiete 1,1-dioxide specifies UV light exposure, chlorination steps, and purification via recrystallization . Authors should follow guidelines for reporting synthetic procedures, including batch numbers and purity verification methods (e.g., COA searches) .

    Advanced Research Questions

    Q. How can regioselectivity challenges in this compound functionalization be addressed?

    Regioselectivity issues arise during electrophilic substitution or cycloaddition reactions. Computational tools (e.g., DFT calculations) predict reactive sites, while steric/electronic directing groups (e.g., allyl or halogen substituents) guide functionalization . For example, 3-chloro derivatives serve as intermediates for further substitution due to their enhanced reactivity at the C3 position .

    Q. What strategies resolve contradictions in biological activity data for this compound hybrids?

    Discrepancies in pharmacological studies often stem from differences in assay conditions or structural variations. Meta-analyses of structure-activity relationships (SAR) highlight critical substituents (e.g., carboxylic acid groups at C4) that modulate activity . Cross-validation using in vitro and in vivo models (e.g., anticancer or antimicrobial assays) clarifies mechanisms .

    Q. How can click chemistry expand the structural diversity of this compound libraries?

    Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables rapid assembly of triazole-containing derivatives. One-pot protocols combining click chemistry with aza-Michael additions generate complex hybrids with enhanced pharmacokinetic profiles . This approach is particularly useful for probing bioactivity against multi-drug-resistant targets .

    Q. What methodologies optimize the design of multifunctional this compound derivatives?

    Molecular hybridization techniques fuse pharmacophoric motifs (e.g., indole or pyridothiadiazine) with the thiazolidine core. Microwave- or ultrasound-assisted synthesis improves yield and reduces reaction times . For example, spiro[indole-thiazolidine] hybrids exhibit dual anticancer and antidiabetic activity via synergistic mechanisms .

    Data Analysis and Experimental Design

    Q. How should researchers handle conflicting spectral data during structural elucidation?

    Contradictions in NMR or MS data may indicate impurities or tautomeric forms. Multi-technique validation (e.g., X-ray crystallography, 2D NMR) resolves ambiguities. For instance, NOESY experiments distinguish stereoisomers in spirocyclic derivatives . Computational tools like PubChem’s spectral matching further corroborate assignments .

    Q. What statistical approaches are recommended for analyzing biological activity datasets?

    Multivariate analysis (e.g., principal component analysis) identifies key structural contributors to activity. Dose-response curves and IC₅₀ calculations standardize potency comparisons across derivatives . For clinical relevance, pharmacokinetic parameters (e.g., bioavailability, half-life) must be modeled using non-linear regression .

    Q. How can researchers ensure ethical and reproducible reporting of this compound studies?

    Adherence to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) ensures transparency. Experimental sections must detail reagent sources, purification methods, and statistical tests . Raw data (e.g., NMR spectra, chromatograms) should be archived in supplementary materials for peer review .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.